molecular formula C25H19Cl3N2O4 B295559 4-{3-Chloro-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione

4-{3-Chloro-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione

Cat. No. B295559
M. Wt: 517.8 g/mol
InChI Key: RERDDHCUIJCRKX-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-Chloro-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolidinediones and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-{3-Chloro-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and diabetes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. It also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, this compound has been found to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which is a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{3-Chloro-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione have been studied extensively in vitro and in vivo. This compound has been found to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce tumor growth in animal models. It has also been found to reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has been found to improve glucose and lipid metabolism in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{3-Chloro-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione in lab experiments is its high potency and specificity for its target enzymes and signaling pathways. This compound also has good solubility in aqueous and organic solvents, which makes it easy to use in various assays. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 4-{3-Chloro-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential use in combination with other drugs for the treatment of cancer and diabetes. Additionally, further research is needed to understand the mechanism of action of this compound in more detail and to develop more potent and specific derivatives.

Synthesis Methods

The synthesis of 4-{3-Chloro-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 2,6-dichlorobenzyl chloride in the presence of potassium carbonate. The resulting product is then reacted with ethyl acetoacetate and ammonium acetate to form the final compound. This synthesis method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

The potential therapeutic applications of 4-{3-Chloro-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione have been extensively studied in scientific research. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C25H19Cl3N2O4

Molecular Weight

517.8 g/mol

IUPAC Name

(4E)-4-[[3-chloro-4-[(2,6-dichlorophenyl)methoxy]-5-ethoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C25H19Cl3N2O4/c1-2-33-22-13-15(11-17-24(31)29-30(25(17)32)16-7-4-3-5-8-16)12-21(28)23(22)34-14-18-19(26)9-6-10-20(18)27/h3-13H,2,14H2,1H3,(H,29,31)/b17-11+

InChI Key

RERDDHCUIJCRKX-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)Cl)OCC4=C(C=CC=C4Cl)Cl

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Cl)OCC4=C(C=CC=C4Cl)Cl

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Cl)OCC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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